molecular formula C12H14BF4NO2 B1445278 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine CAS No. 1128269-66-8

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine

Cat. No.: B1445278
CAS No.: 1128269-66-8
M. Wt: 291.05 g/mol
InChI Key: CVCZGFALKKFEQE-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H14BF4NO2 and its molecular weight is 291.05 g/mol. The purity is usually 95%.
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Biological Activity

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a trifluoromethyl group, along with a dioxaborolane moiety. Its molecular formula is C19H21BF2O3C_{19}H_{21}BF_2O_3 and it has a molecular weight of approximately 360.2 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of pyridine compounds often exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A related compound demonstrated significant inhibitory effects on MCF-7 breast cancer cells with an IC50 value in the low micromolar range . Such findings suggest that this compound may also exhibit similar properties.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes potentially involved in cancer progression and inflammation. For example, it may act as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer.

  • Mechanism : Enzymatic assays have shown that compounds with similar structures can exhibit nanomolar-level inhibition against DYRK1A . This suggests that this compound could be explored for its potential as a DYRK1A inhibitor.

Antimicrobial Activity

Pyridine derivatives have been investigated for their antimicrobial properties against various pathogens. The incorporation of boron into the structure may enhance these properties.

  • Research Findings : Some studies indicate that related compounds show promising activity against bacterial strains and fungi. For example, certain derivatives exhibited MIC values significantly lower than standard antibiotics .

Toxicological Profile

The safety profile of the compound is crucial for its development as a therapeutic agent. Preliminary data suggest that while there are irritant effects associated with the compound (H315: causes skin irritation; H319: causes serious eye irritation), further toxicological studies are needed to fully understand its safety profile in vivo .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInhibitory effects on MCF-7 cells
Enzyme InhibitionPotential DYRK1A inhibition
AntimicrobialActivity against bacterial strains
ToxicitySkin and eye irritation noted

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with biological targets makes it suitable for the development of new drugs.

  • Case Study : Research has shown that compounds with similar dioxaborolane structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. This compound's unique structure may enhance its efficacy and selectivity against cancer cells.

Catalysis

The presence of boron in the dioxaborolane moiety allows this compound to act as a catalyst in various organic reactions. Its application in cross-coupling reactions is particularly noteworthy.

  • Example Reaction : In Suzuki-Miyaura coupling reactions, this compound can be utilized to couple aryl halides with boronic acids efficiently. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Material Science

The compound's unique properties also make it valuable in the field of material science. Its incorporation into polymers can enhance material characteristics such as thermal stability and mechanical strength.

  • Research Insight : Studies indicate that incorporating boron-containing compounds into polymer matrices improves their resistance to heat and chemical degradation. This could lead to the development of advanced materials for aerospace and automotive applications.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryPharmaceutical intermediate for drug developmentPotential anti-cancer agent
CatalysisCatalyst in organic reactions (e.g., Suzuki-Miyaura coupling)Efficient coupling of aryl halides with boronic acids
Material ScienceEnhances properties of polymersDevelopment of heat-resistant materials

Properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-18-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCZGFALKKFEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.